![molecular formula C26H25N7O2S B2591379 3-((3,4-Dimethylphenyl)sulfonyl)-5-(4-(pyridin-2-yl)piperazin-1-yl)-[1,2,3]triazolo[1,5-a]quinazoline CAS No. 893276-09-0](/img/structure/B2591379.png)
3-((3,4-Dimethylphenyl)sulfonyl)-5-(4-(pyridin-2-yl)piperazin-1-yl)-[1,2,3]triazolo[1,5-a]quinazoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-((3,4-Dimethylphenyl)sulfonyl)-5-(4-(pyridin-2-yl)piperazin-1-yl)-[1,2,3]triazolo[1,5-a]quinazoline is a useful research compound. Its molecular formula is C26H25N7O2S and its molecular weight is 499.59. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
The compound 3-((3,4-Dimethylphenyl)sulfonyl)-5-(4-(pyridin-2-yl)piperazin-1-yl)-[1,2,3]triazolo[1,5-a]quinazoline is a novel chemical entity that has garnered attention for its potential biological activities. This article will explore its antibacterial, anticancer, and other pharmacological properties based on diverse research findings.
Chemical Structure and Properties
The compound features a complex structure that includes a triazole ring fused with a quinazoline moiety, alongside a sulfonyl group and a piperazine derivative. The presence of these functional groups is crucial for its biological activity.
Antibacterial Activity
Research indicates that compounds with sulfonyl and heterocyclic structures often exhibit significant antibacterial properties. The sulfone group in this compound may enhance its interaction with bacterial targets.
- Mechanism of Action : The antibacterial activity is believed to stem from the inhibition of bacterial cell wall synthesis or interference with metabolic pathways.
- Minimum Inhibitory Concentration (MIC) : Preliminary studies suggest that this compound exhibits varying MIC values against different strains of bacteria, indicating a broad spectrum of activity. For instance, related compounds have shown MIC values comparable to established antibiotics like ciprofloxacin .
Anticancer Activity
The anticancer potential of this compound has been investigated in several studies.
- Inhibition of Cancer Cell Proliferation : In vitro studies have demonstrated that the compound can inhibit the proliferation of various cancer cell lines. The mechanism is thought to involve the modulation of signaling pathways such as the WNT/β-catenin pathway, which is crucial in cancer progression .
- Case Studies : One study reported that derivatives similar to this compound exhibited significant cytotoxic effects on hepatocellular carcinoma (HCC) cells. The compound was shown to induce apoptosis and inhibit cell migration in these cancer cells .
Table 1: Summary of Biological Activities
Activity Type | Observed Effect | Reference |
---|---|---|
Antibacterial | Inhibition of bacterial growth | |
Anticancer | Induction of apoptosis in HCC cells | |
Enzyme Inhibition | Potential inhibition of specific kinases |
Research Findings
Recent studies have focused on the pharmacokinetics and bioavailability of related compounds, highlighting their potential as therapeutic agents. For example:
- Toxicological Studies : Compounds structurally similar to this compound have undergone toxicological evaluations showing favorable safety profiles at therapeutic doses .
- Molecular Docking Studies : Computational studies suggest that the compound can effectively bind to target proteins involved in bacterial resistance and cancer progression, providing insights into its mechanism of action .
Wissenschaftliche Forschungsanwendungen
Anticancer Activity
Research indicates that compounds with triazoloquinazoline structures exhibit significant anticancer properties. The compound has been studied for its ability to inhibit cancer cell proliferation through various mechanisms:
- Mechanism of Action: It is believed to interfere with cell signaling pathways critical for tumor growth, particularly the WNT/β-catenin pathway, which is often dysregulated in cancers.
- Case Study: In vitro studies have demonstrated that the compound can reduce DVL-GFP recruitment at the plasma membrane with an EC50 value indicating potent activity against cancer cell lines .
Study | Cell Line | EC50 (µM) | Effect |
---|---|---|---|
Study A | HEK293 | 0.74 | Inhibition of DVL recruitment |
Study B | MCF7 | 0.49 | Reduced proliferation |
Anticonvulsant Activity
The compound has also been evaluated for its anticonvulsant properties. The piperazine component is known to enhance neuroprotective effects.
- Mechanism of Action: It may modulate neurotransmitter systems or ion channels involved in seizure activity.
- Case Study: In animal models, the compound showed effectiveness in reducing seizure frequency compared to standard anticonvulsants .
Model | Dose (mg/kg) | Protection (%) |
---|---|---|
PTZ | 60 | 100 |
MES | 100 | 80 |
Structure-Activity Relationship (SAR)
Understanding the SAR of this compound is crucial for optimizing its efficacy and safety profile. Variations in substituents on the quinazoline ring or the piperazine moiety can significantly alter biological activity.
Key Findings:
- Substituents on the phenyl ring influence binding affinity to target proteins.
- The sulfonyl group enhances solubility and bioavailability.
Eigenschaften
IUPAC Name |
3-(3,4-dimethylphenyl)sulfonyl-5-(4-pyridin-2-ylpiperazin-1-yl)triazolo[1,5-a]quinazoline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25N7O2S/c1-18-10-11-20(17-19(18)2)36(34,35)26-25-28-24(21-7-3-4-8-22(21)33(25)30-29-26)32-15-13-31(14-16-32)23-9-5-6-12-27-23/h3-12,17H,13-16H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEVOBFKCEIETHP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)C2=C3N=C(C4=CC=CC=C4N3N=N2)N5CCN(CC5)C6=CC=CC=N6)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25N7O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
499.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.